stannane CAS No. 820250-78-0](/img/structure/B14232048.png)
[1-(4-Methoxyphenyl)non-4-en-1-yn-4-yl](trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)non-4-en-1-yn-4-ylstannane: is an organotin compound that features a trimethylstannyl group attached to a non-4-en-1-yn-4-yl chain, which is further substituted with a 4-methoxyphenyl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)non-4-en-1-yn-4-ylstannane typically involves the coupling of a stannane reagent with an appropriate alkyne precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Stille coupling, where a stannane compound reacts with an organic halide or pseudohalide under the influence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the stannyl group, leading to the formation of organotin oxides.
Reduction: Reduction reactions can target the alkyne or alkene functionalities, converting them into alkanes or alkenes, respectively.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like halides or organometallic reagents in the presence of a suitable catalyst.
Major Products:
Oxidation: Organotin oxides and hydroxides.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a precursor for catalysts in organic synthesis, particularly in cross-coupling reactions.
Materials Science: It can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability or conductivity.
Biology and Medicine:
Drug Development: Organotin compounds have been explored for their potential biological activities, including anticancer and antimicrobial properties.
Bioconjugation: The compound can be used to modify biomolecules for imaging or therapeutic purposes.
Industry:
Coatings and Sealants: Organotin compounds are used in the formulation of coatings and sealants due to their durability and resistance to degradation.
Electronics: The compound can be used in the production of electronic components, such as semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)non-4-en-1-yn-4-ylstannane involves its ability to participate in various chemical reactions due to the presence of the stannyl group and the alkyne functionality. The stannyl group can undergo transmetalation with transition metals, facilitating cross-coupling reactions. The alkyne functionality can engage in cycloaddition reactions, expanding the compound’s utility in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)non-4-en-1-yn-4-ylsilane: Similar structure but with a silicon atom instead of tin.
1-(4-Methoxyphenyl)non-4-en-1-yn-4-ylgermane: Similar structure but with a germanium atom instead of tin.
Uniqueness: The presence of the tin atom in 1-(4-Methoxyphenyl)non-4-en-1-yn-4-ylstannane imparts unique reactivity compared to its silicon and germanium analogs. Tin compounds generally exhibit higher reactivity in transmetalation reactions, making them more suitable for certain catalytic applications.
Eigenschaften
CAS-Nummer |
820250-78-0 |
|---|---|
Molekularformel |
C19H28OSn |
Molekulargewicht |
391.1 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)non-4-en-1-yn-4-yl-trimethylstannane |
InChI |
InChI=1S/C16H19O.3CH3.Sn/c1-3-4-5-6-7-8-9-10-15-11-13-16(17-2)14-12-15;;;;/h6,11-14H,3-5,8H2,1-2H3;3*1H3; |
InChI-Schlüssel |
LTMGFZIFXCIVJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C(CC#CC1=CC=C(C=C1)OC)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


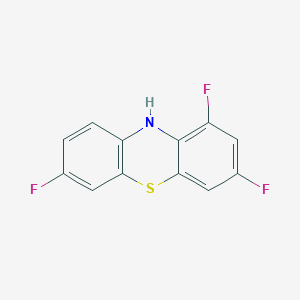
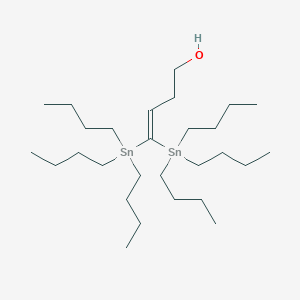
![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)
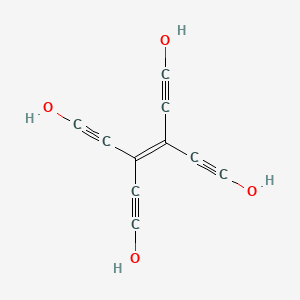
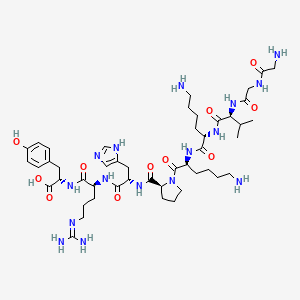
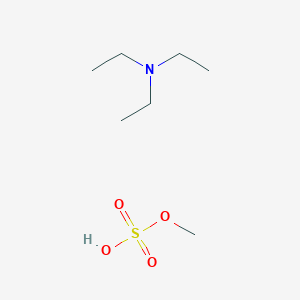
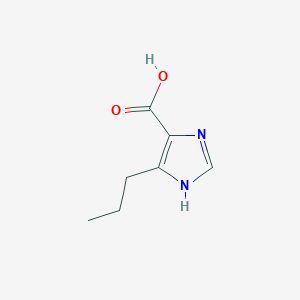
![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)
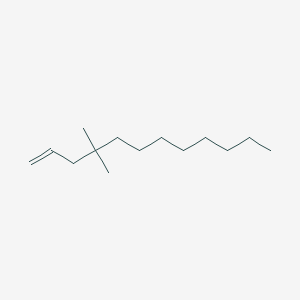
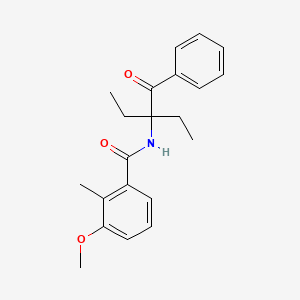

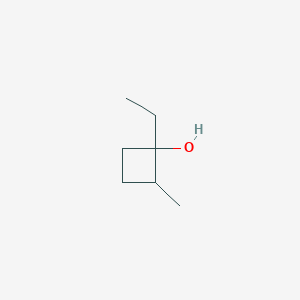

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
